molecular formula C12H20BF3O4 B3002776 Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1927937-85-6

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B3002776
CAS No.: 1927937-85-6
M. Wt: 296.09
InChI Key: XUXOSHAMJVAULB-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an alkyl boronate ester featuring a trifluoromethyl group and a pinacol boronate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. Its structure combines the robustness of the pinacol boronate group with the metabolic stability imparted by fluorine substituents, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BF3O4/c1-6-18-9(17)7-8(12(14,15)16)13-19-10(2,3)11(4,5)20-13/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXOSHAMJVAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4,4,4-trifluoroacetoacetate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(PPh₃)₄) under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The mixture is heated to reflux in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form boronic acids or alcohols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Boronic acids or alcohols.

    Reduction: Ethyl 4,4,4-trifluoro-3-(hydroxymethyl)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the boronate ester facilitates its use in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features CAS Number Molecular Formula Reference
Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (Target) Trifluoromethyl group, butanoate chain, pinacol boronate Not explicitly provided C₁₃H₂₀BF₃O₄
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate tert-Butyl ester instead of ethyl; lacks trifluoromethyl group Not provided C₁₅H₂₇BO₄
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate Pentanoate chain instead of butanoate; lacks trifluoromethyl group Not provided C₁₃H₂₅BO₄
Ethyl 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Aromatic benzoate core with fluorine substituent 1198615-85-8 C₁₅H₂₀BFO₄
Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate Aryl boronate with phenyl group; propanoate chain 1198615-84-7 C₁₆H₂₃BO₄

Key Observations :

  • Trifluoromethyl vs. Hydrogen/Fluorine: The target’s trifluoromethyl group increases electron-withdrawing effects compared to non-fluorinated analogs (e.g., tert-butyl derivative in ), enhancing stability and altering reactivity in cross-couplings.
  • Alkyl vs. Aryl Boronates : Aryl boronates (e.g., ) are more common in Suzuki couplings due to faster transmetallation, while alkyl boronates like the target may require optimized conditions .
  • Chain Length: The butanoate chain in the target balances solubility and steric effects, whereas pentanoate derivatives () may exhibit higher lipophilicity.

Physical and Chemical Properties

Property Target Compound Ethyl 3-(2-(4,4,5,5-Tetramethyl...)propanoate Ethyl 4-fluoro-3-(...)benzoate
Boiling Point Not reported 401.7±28.0°C Not reported
Density Estimated ~1.2 g/cm³ 1.1±0.1 g/cm³ Not reported
Solubility Likely polar aprotic solvents Low aqueous solubility Moderate in organic solvents
Stability High (fluorine stabilization) Stable under inert conditions Sensitive to moisture

Notes:

  • The trifluoromethyl group in the target likely reduces polarity compared to non-fluorinated analogs, improving compatibility with lipophilic reaction environments.
  • Aryl boronates () exhibit higher thermal stability due to aromatic conjugation.

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